N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a pyrrolidinyl group, and an oxalamide moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)ethyl)-N2-(3-methylphenyl)oxalamide: Lacks the pyrrolidinyl group.
N1-(2-(dimethylamino)ethyl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Differs in the position of the methyl group.
N1-(2-(dimethylamino)ethyl)-N2-(3-methyl-4-phenyl)oxalamide: Lacks the oxopyrrolidinyl group.
Uniqueness
The presence of both the dimethylamino and oxopyrrolidinyl groups in N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-11-13(6-7-14(12)21-9-4-5-15(21)22)19-17(24)16(23)18-8-10-20(2)3/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGUMDYDADJFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN(C)C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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